

Pharmacological Activities & Mechanisms of Schisantherin A

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Compound Focus: Schisantherin A

CAS No.: 58546-56-8

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The following table summarizes the key experimental findings and proposed mechanisms of action for **Schisantherin A** (Sch A) from recent studies.

Activity/Model	Key Experimental Findings	Proposed Mechanism of Action / Signaling Pathways	Citation
Neuroprotection (Parkinson's Disease Model)	In vitro: Protected SH-SY5Y cells from MPP ⁺ -induced cytotoxicity. In vivo: Protected against MPTP-induced loss of dopaminergic neurons in mice.	Activation of the PI3K/Akt survival pathway; regulation of Bcl-2 family proteins to inhibit apoptosis. [1]	
Liver Protection (Ischemia-Reperfusion Injury Model)	In vivo (mouse model): Pretreatment (200 mg/kg) reduced serum ALT, AST, and LDH levels after I/R injury.	Attenuation of the MAPK pathway (JNK, p38) activation; reduction of oxidative stress, inflammation, and cell apoptosis. [2]	
Anti-inflammatory Activity	In vitro: Suppressed IL-1 β -induced inflammation in human chondrocytes; protected against	Inhibition of NF-κB and MAPK signaling pathways. [1]	

Activity/Model	Key Experimental Findings	Proposed Mechanism of Action / Signaling Pathways	Citation
	LPS-induced acute respiratory distress syndrome in mice.		
Anti-proliferative & Estrogenic Activity	In vitro: Showed anti-proliferative activity against several human cancer cell lines (U87, HepG2, MCF7, NCI-H460) and exhibited estrogenic potency.	Multiple mechanisms, including suppression of Id1 protein; interaction with estrogen receptors. [3] [4]	

Structural Insights for Activity

While a full SAR is not available, research points to specific structural features that are critical for **Schisantherin A**'s bioactivity:

- **Key Functional Groups:** The **methylenedioxy group**, **methoxy groups**, and a **benzoyloxy substituent** on the dibenzocyclooctadiene lignan structure are considered crucial for its potent neuroprotective activity. It is suggested that the benzoyloxy group may enhance activity by inhibiting the production of neurotoxins like MPP+. [1]
- **Comparison with Analogues:** In a study comparing several lignans for neuroprotective effects, **Schisantherin A** demonstrated stronger activity than schizandrin A and schizandrol A, which lack the methylenedioxy group. This highlights the importance of this specific functional group. [1]

Experimental Methodologies

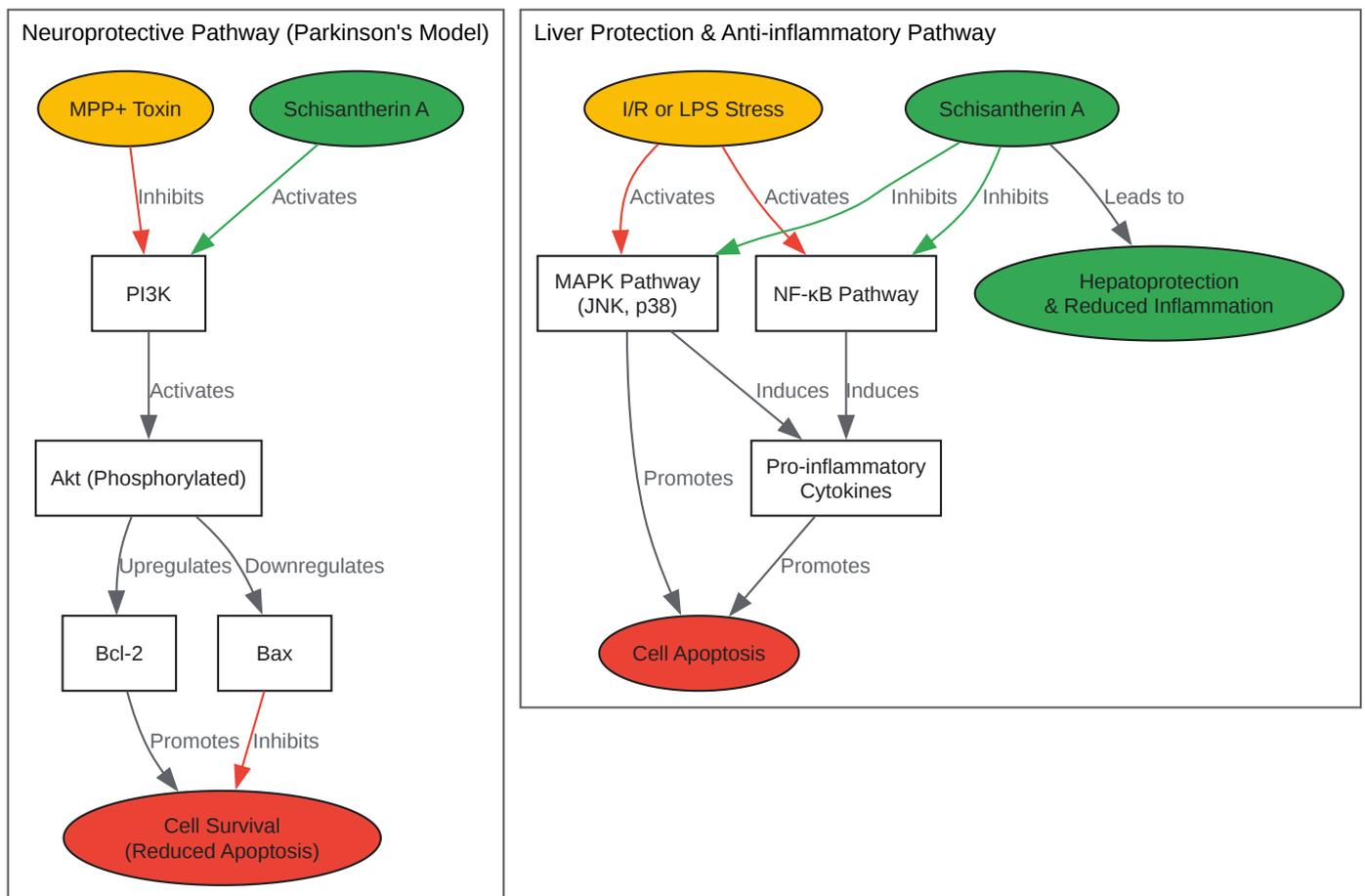
The cited research employs standard pharmacological and molecular biology techniques you can reference for your protocols:

- **In Vitro Cell Models:** Use of human cell lines like SH-SY5Y (neuroblastoma) and RAW 264.7 (macrophage) for cytotoxicity (MTT assay) and anti-inflammatory studies. [1]
- **In Vivo Animal Models:** Established mouse models for Parkinson's disease (MPTP-induced) and liver ischemia-reperfusion injury. [1] [2]
- **Mechanism Elucidation:** Techniques include western blot to analyze protein expression (e.g., p-Akt, MAPKs), quantitative PCR for gene expression, and specific pathway inhibitors (e.g., Akt inhibitor IV)

to confirm pathway involvement. [1] [2]

Signaling Pathway Diagrams

The diagrams below summarize the key mechanisms of action for **Schisantherin A** identified in the search results.



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References

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2. Schisantherin A protects against liver ischemia-reperfusion ... [sciencedirect.com]
3. Lignans from Schisandra sphenathera Rehd. et Wils. and ... [sciencedirect.com]
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